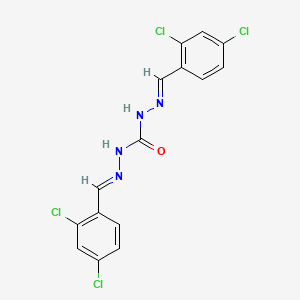![molecular formula C19H25N5O2 B5545823 N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine often involves multi-step chemical reactions, highlighting the complexity and specificity required in their production. For example, derivatives such as 2-(2-furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine have been synthesized for mapping cerebral adenosine A2A receptors with PET, showcasing the compound's relevance in neuroscientific research (Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into their function and interaction mechanisms. Studies involving density functional theory (DFT) have been used to optimize geometric bond lengths and angles, comparing them with X-ray diffraction values to understand the compound's structure deeply (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are pivotal in determining their applicability. For instance, derivatives have been explored for their antiproliferative activity against human cancer cell lines, indicating potential therapeutic uses (Mallesha et al., 2012). Their interactions and the formation of new compounds through various chemical reactions are critical for expanding their utility in medicinal chemistry.
Physical Properties Analysis
Analyzing the physical properties, including stability, solubility, and distribution within biological systems, is essential for understanding how these compounds can be utilized in vivo. The tissue distribution and metabolism studies of related compounds, such as 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethyl]piperazine, provide valuable information on their behavior in biological systems and potential as imaging agents (Plenevaux et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, selective binding to receptors, and inhibitory activities, play a crucial role in the application of these compounds in drug development and molecular imaging. For example, the design, synthesis, and in vivo evaluation of carbon-11 labeled derivatives for PET tracers for dopamine D(4) receptors highlight the intricate relationship between chemical properties and biomedical applications (Lacivita et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
- Novel compounds derived from N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine have been researched for their antimicrobial and anticancer properties. For instance, Bektaş et al. (2010) synthesized triazole derivatives showing good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010). Similarly, Mallesha et al. (2012) investigated the antiproliferative effects of new derivatives on human cancer cell lines, identifying compounds with potential anticancer applications (Mallesha et al., 2012).
Neurotransmitter Receptor Studies
- This compound and its derivatives have been essential in studying neurotransmitter receptors, especially serotonin and dopamine receptors. For example, Möller et al. (2017) explored the use of 1,4-disubstituted aromatic piperazines (a structural motif of this compound) to design G protein-biased dopaminergic ligands, offering insights into developing new therapeutics for neurological disorders (Möller et al., 2017).
Radioligand Development
- In the field of positron emission tomography (PET), derivatives of N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine have been employed as radioligands. Research by Müller et al. (1994) on NNC 12-0722, a derivative, highlights its potential as a radioligand for dopamine transporters in PET studies (Müller et al., 1994).
Enantioselective Analysis
- The compound's derivatives have also been studied for their enantioselective properties. Chilmonczyk et al. (2005) synthesized and resolved racemic 1,4-disubstituted piperazines, providing valuable insights into structure-retention relationships important for pharmaceutical development (Chilmonczyk et al., 2005).
Cyclooxygenase Inhibition
- Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds from N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine, which displayed significant cyclooxygenase inhibition, highlighting their potential in developing analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Dopamine Receptor Density Studies
- Colabufo et al. (2001) utilized a derivative, PB12, as a probe for determining dopamine D(4) receptor density in rat striatum, contributing to a better understanding of dopamine receptor dynamics (Colabufo et al., 2001).
Eigenschaften
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-20-17-13-14(2)21-19(22-17)24-11-9-23(10-12-24)18(25)15-7-5-6-8-16(15)26-3/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHHRVTZLXFSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)


![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)


![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
